N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide
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Overview
Description
N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a benzamide structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxyphenyl group can be introduced through electrophilic substitution reactions, while the benzamide structure is formed via amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its antiproliferative activities against cancer cell lines.
2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone: Exhibits antimicrobial activity.
Uniqueness
N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide stands out due to its unique combination of an indole moiety, a methoxyphenyl group, and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H24N2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-27(25(28)20-9-5-7-11-23(20)30-3)24(17-12-14-18(29-2)15-13-17)21-16-26-22-10-6-4-8-19(21)22/h4-16,24,26H,1-3H3 |
InChI Key |
SJFXYLRHOSPBHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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